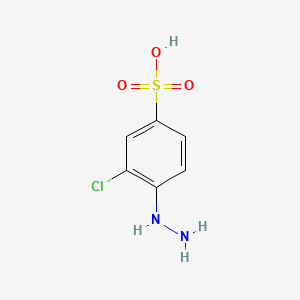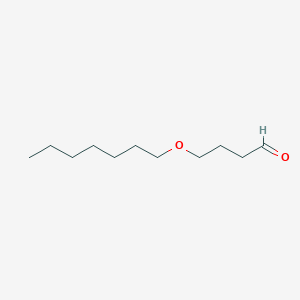
4-(Heptyloxy)butanal
描述
4-(Heptyloxy)butanal is an organic compound with the molecular formula C11H22O2. It is a functionalized dialkyl ether that has been identified as a pheromone component in certain beetle species, such as the citrus long-horned beetle (Anoplophora chinensis) and the Asian longhorned beetle (Anoplophora glabripennis) . This compound plays a significant role in the behavioral ecology of these insects, particularly in mate attraction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)butanal typically involves the reaction of heptanol with butanal in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of heptanol reacts with the aldehyde group of butanal to form the desired ether compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Heptyloxy)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Heptyloxy)butanoic acid.
Reduction: 4-(Heptyloxy)butanol.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
4-(Heptyloxy)butanal has several scientific research applications, particularly in the field of entomology. It is used as a pheromone component to study the behavior and ecology of beetle species like Anoplophora chinensis and Anoplophora glabripennis . These studies help in developing pheromone-based lures for monitoring and controlling pest populations. Additionally, the compound’s unique chemical structure makes it a valuable subject for research in organic synthesis and reaction mechanisms.
作用机制
The mechanism of action of 4-(Heptyloxy)butanal as a pheromone involves its detection by the olfactory receptors of female beetles. The compound binds to specific receptors on the antennae, triggering a series of neural responses that lead to behavioral changes such as attraction towards the male beetles producing the pheromone . The molecular targets include olfactory receptor neurons and associated signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(Heptyloxy)butan-1-ol
- Nonanal
Comparison
4-(Heptyloxy)butanal is unique due to its dual functional groups (ether and aldehyde), which contribute to its specific pheromonal activity. In contrast, 4-(Heptyloxy)butan-1-ol, which has an alcohol group instead of an aldehyde, exhibits different chemical reactivity and pheromonal properties . Nonanal, another aldehyde, lacks the ether linkage, resulting in distinct behavioral responses in beetles.
属性
IUPAC Name |
4-heptoxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h9H,2-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRCWNTVYUKWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
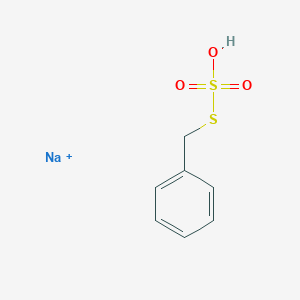
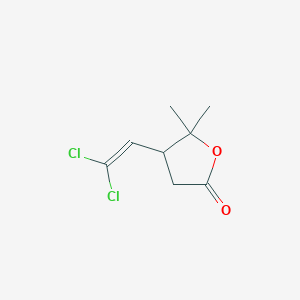
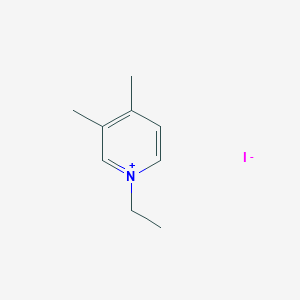
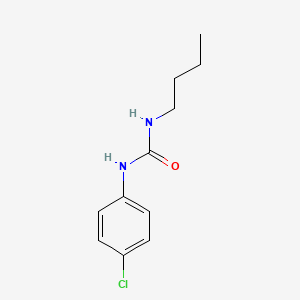
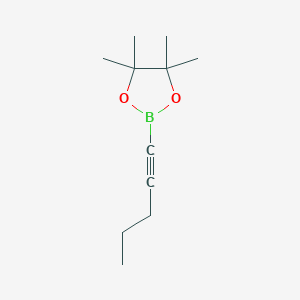
![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)
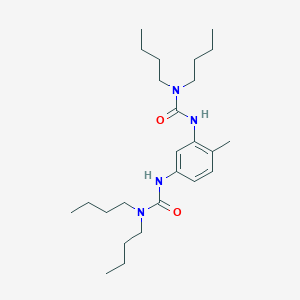
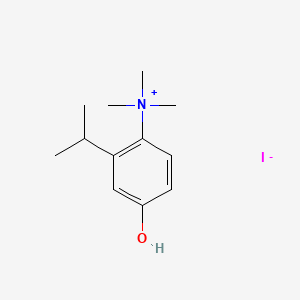
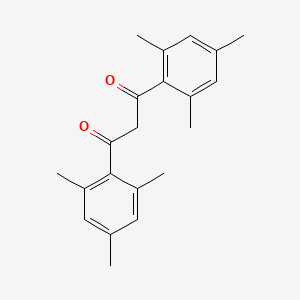
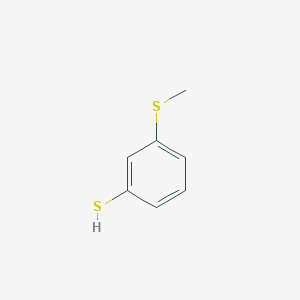
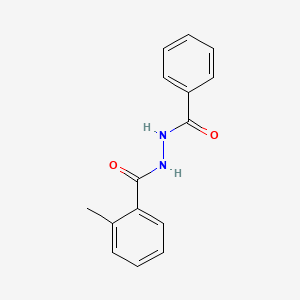
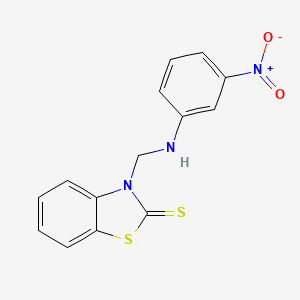
![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)
